Home > Products > Screening Compounds P68809 > Retigabine Dihydrochloride
Retigabine Dihydrochloride - 150812-13-8

Retigabine Dihydrochloride

Catalog Number: EVT-336199
CAS Number: 150812-13-8
Molecular Formula: C16H20Cl2FN3O2
Molecular Weight: 376.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Retigabine dihydrochloride, also known as ezogabine, is a novel antiepileptic drug that has garnered attention due to its unique mechanism of action, which involves the modulation of neuronal potassium channels, specifically the KCNQ (Kv7) family710. This drug has shown promise in the treatment of epilepsy and has potential applications in other conditions characterized by neuronal hyperexcitability, such as neuropathic pain and affective disorders79.

Applications in Various Fields

Epilepsy

Retigabine has been shown to have a broad spectrum of activity in animal models of electrically-induced and chemically-induced epileptic seizures7. Clinical trials have indicated that retigabine is effective as an add-on therapy in refractory epileptic patients, with the major adverse effects being dizziness, somnolence, and fatigue9. Its unique mechanism of action complements the existing antiepileptic drugs, making it a valuable addition to the therapeutic arsenal for epilepsy management.

Neuropathic Pain

Neuropathic pain conditions, which are sometimes resistant to conventional analgesics, have been reported to respond to antiepileptic drugs. Retigabine has been found to relieve pain-like behaviors in animal models of neuropathic pain, suggesting its utility in treating this challenging condition7.

Anxiety and Affective Disorders

Retigabine has been observed to reduce unconditioned anxiety-like behaviors in animal models, indicating potential applications in the treatment of anxiety and other affective disorders7. The drug's ability to stabilize neuronal excitability may underlie its anxiolytic effects.

Other Potential Applications

The drug is also being considered for other conditions such as stroke and Alzheimer’s disease, where neuronal hyperexcitability plays a role in the pathology9. The broad-spectrum activity of retigabine in various models of neuronal hyperexcitability suggests its potential utility beyond epilepsy.

Future Directions
  • Improving Specificity: Future research should focus on developing Retigabine Dihydrochloride analogs with improved subtype selectivity within the Kv7 channel family. [, , ] This could lead to the development of more targeted therapies with fewer side effects.

  • Understanding Side Effect Mechanisms: Further investigation is needed to elucidate the mechanisms underlying the tissue discoloration and retinal pigment changes associated with Retigabine Dihydrochloride use. [] This knowledge is crucial for developing safer Kv7 channel activators.

  • Exploring New Therapeutic Applications: Given its diverse effects on neuronal excitability, future research should explore the therapeutic potential of Retigabine Dihydrochloride in other neurological and non-neurological disorders where Kv7 channel dysfunction is implicated. [, , , , , , ]

Flupirtine

  • Relevance: Flupirtine is structurally very similar to Retigabine Dihydrochloride, sharing a triaminophenyl core. [, , , ] The primary structural difference lies in the substituents on this core. Both compounds exert their effects by activating Kv7 channels, suggesting a shared mechanism of action. Research on flupirtine, particularly regarding its metabolism and toxicity profile, is relevant to understanding the potential risks and benefits of structurally related compounds like Retigabine Dihydrochloride.

N-(4-fluorobenzyl)-6-[(4-fluorobenzyl)amino]-2-methoxy-4-methylnicotinamide

    Compound Description: This compound is a flupirtine analog designed to avoid the formation of toxic quinone diimines by shifting potential oxidation sites away from the central aromatic ring. [] It exhibits potent Kv7.2/3 opening activity, surpassing the potency of flupirtine itself. []

    Relevance: This compound, while designed as a flupirtine analog, provides insights into structural modifications that can influence the activity and potentially the toxicity profile of compounds targeting Kv7 channels. [] Its increased potency compared to flupirtine highlights the potential for optimizing the activity of compounds structurally related to Retigabine Dihydrochloride.

3‐(3,5‐difluorophenyl)‐N‐(6‐(isobutylthio)‐2‐(pyrrolidin‐1‐yl)pyridin‐3‐yl)propanamide

    Compound Description: This compound is a sulfide analog of flupirtine, designed to avoid the formation of toxic quinone metabolites. [] It exhibits potent Kv7.2/3 opening activity, comparable to retigabine, and demonstrates a significantly improved toxicity/activity ratio compared to flupirtine. []

    Relevance: This sulfide analog of flupirtine exemplifies a strategy to mitigate the potential toxicity associated with quinone formation while maintaining potent Kv7.2/3 opening activity. [] Its structural similarities to both flupirtine and Retigabine Dihydrochloride make it a valuable point of comparison for understanding structure-activity relationships and exploring safer alternatives within this class of compounds.

Mitoxantrone Dihydrochloride

    Compound Description: Mitoxantrone Dihydrochloride is an FDA-approved anticancer drug. [] Recent research suggests it can bind to the C-terminal region of the SARS-CoV-2 NSP1 protein. [] This binding interaction may have implications for developing new therapeutic strategies against COVID-19.

    Relevance: While Mitoxantrone Dihydrochloride itself is not structurally related to Retigabine Dihydrochloride and targets a completely different biological process, its inclusion in this list highlights the potential for identifying new applications for existing drugs. [] This is particularly relevant in the context of drug repurposing, where existing drugs with known safety profiles are explored for new therapeutic uses.

Source and Classification

Retigabine was developed by GlaxoSmithKline and received approval in various regions for its efficacy in treating partial-onset seizures. The compound is categorized under the Biopharmaceutics Classification System as a Class II drug, characterized by high permeability but low solubility. This classification has implications for its formulation and bioavailability .

Synthesis Analysis

The synthesis of retigabine dihydrochloride involves several key steps, typically starting from 4-amino-2-methylphenol. The synthesis can be summarized as follows:

  1. Catalytic Hydrogenation: The initial step often involves the reduction of 4-amino-2-methylphenol to form an intermediate.
  2. Reactions with Ethyl Chloroformate: This step introduces an ethoxycarbonyl group to the intermediate, facilitating further modifications.
  3. Formation of Dihydrochloride Salt: The final step involves treating the product with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Technical parameters such as reaction temperatures, solvents (e.g., ethanol), and catalysts (e.g., palladium on carbon) are critical for optimizing yield and purity .

Molecular Structure Analysis

Retigabine dihydrochloride has a complex molecular structure characterized by a unique arrangement of atoms that contributes to its pharmacological properties. The molecular formula is C11H12Cl2N2OC_{11}H_{12}Cl_2N_2O, and its structure includes:

  • A central aromatic ring that is essential for its interaction with potassium channels.
  • An amine group that enhances solubility and bioactivity.
  • Two chloride ions associated with the dihydrochloride salt form.

The three-dimensional conformation of retigabine allows it to effectively bind to KCNQ channels, facilitating their opening and subsequent hyperpolarization of neuronal membranes .

Chemical Reactions Analysis

Retigabine undergoes various chemical reactions during its synthesis and metabolism:

  • Oxidation Reactions: The presence of an electron-rich benzene ring makes retigabine susceptible to oxidation, which can lead to degradation products. Stability studies indicate that retigabine has poor mass balance when exposed to oxidative conditions like hydrogen peroxide .
  • Hydrolysis: Although retigabine is not hygroscopic and shows resistance to hydrolytic degradation, it may undergo hydrolytic reactions under certain conditions, particularly in acidic environments where its solubility increases significantly .
  • Metabolic Reactions: In vivo studies demonstrate that retigabine is extensively metabolized in the liver, primarily through glucuronidation and N-acetylation pathways, resulting in several active metabolites .
Mechanism of Action

Retigabine's primary mechanism of action involves opening potassium channels, specifically KCNQ2, KCNQ3, and KCNQ4 channels. By enhancing the flow of potassium ions out of neurons, retigabine leads to hyperpolarization of the neuronal membrane, thereby reducing excitability and preventing seizure activity.

In vitro studies have shown that at therapeutic concentrations (0.1 to 10 µM), retigabine effectively induces potassium currents in transfected cell lines (e.g., Chinese hamster ovary cells) expressing KCNQ channels. This action is complemented by its ability to potentiate gamma-aminobutyric acid-mediated currents at higher concentrations .

Physical and Chemical Properties Analysis

Retigabine dihydrochloride exhibits several notable physical and chemical properties:

Applications

Retigabine dihydrochloride is primarily used in clinical settings for:

  • Epilepsy Treatment: It is effective for managing partial-onset seizures in adults and has been shown to provide additional benefits when used in combination with other antiepileptic drugs.
  • Research Applications: Beyond its clinical use, retigabine serves as a valuable tool in neuroscience research for studying potassium channel function and neuronal excitability mechanisms.
  • Potential Future Uses: Investigations into other potential applications include its role in treating other neurological disorders due to its effects on neuronal excitability .

Properties

CAS Number

150812-13-8

Product Name

Retigabine Dihydrochloride

IUPAC Name

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate;dihydrochloride

Molecular Formula

C16H20Cl2FN3O2

Molecular Weight

376.2 g/mol

InChI

InChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H

InChI Key

WSGFOWNASITQHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl

Synonyms

N-(2-Amino-4-(4-fluorobenzylamino)phenyl)carbamic Acid Ethyl Ester Dihydrochloride; Ethyl [2-Amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]carbamate Dihydrochloride; D 20443; Ezogabine Dihydrochloride_x000B_

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.